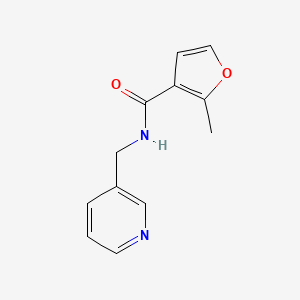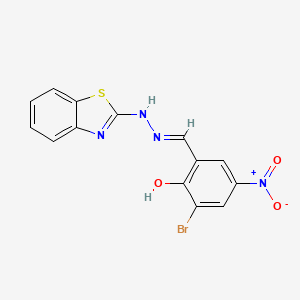![molecular formula C21H20N4O3 B5970991 2-[4-(3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B5970991.png)
2-[4-(3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrazolo[3,4-b]pyridine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure containing nitrogen atoms. This core is substituted with various groups, including a phenyl group and a phenoxyacetamide group .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the conditions and the reagents used. Typically, reactions could occur at the various substituents present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the nature and position of its substituents. Generally, such compounds are expected to have good stability and moderate polarity .Applications De Recherche Scientifique
Neuroprotective Agent
Pyrazoline derivatives have shown potential as neuroprotective agents due to their ability to selectively inhibit cholinesterase enzymes . These enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play a critical role in the cholinergic nervous system. Inhibition of these enzymes can be beneficial in treating neurological disorders like Parkinson’s disease (PD) and other age-related conditions. The compound’s affinity for binding to the active site of these enzymes suggests it could be developed as a treatment for neurodegenerative diseases.
Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of various diseases. Pyrazoline derivatives have been reported to exhibit antioxidant properties, which can mitigate the damage caused by reactive oxygen species (ROS) . The compound’s ability to reduce oxidative stress markers, such as malondialdehyde (MDA), makes it a candidate for further research in the development of antioxidant therapies.
Anti-inflammatory Potential
Inflammation is a biological response to harmful stimuli and is a component of many chronic diseases. Pyrazoline derivatives have demonstrated anti-inflammatory activities, which could be harnessed in the development of new anti-inflammatory drugs . The compound’s mechanism of action in modulating inflammatory pathways could be explored to treat conditions like arthritis and other inflammatory disorders.
Antitumor Activities
Cancer research has shown interest in pyrazoline derivatives due to their antitumor activities. These compounds can interfere with various cellular pathways that are crucial for tumor growth and survival . The compound could be investigated for its potential to act as an antitumor agent, possibly offering a new avenue for cancer treatment.
Antimicrobial Properties
Pyrazoline derivatives have been associated with antibacterial and antifungal activities . The compound could be studied for its efficacy against a range of microbial pathogens, which is particularly relevant in the era of increasing antibiotic resistance. Its potential use as a novel antimicrobial agent could address the need for new treatments against resistant strains.
Enzyme Inhibition
The compound’s structure suggests it may have the potential to inhibit various enzymes beyond cholinesterases. Enzyme inhibitors are valuable tools in both research and medicine, as they can regulate biological pathways and treat diseases where enzyme activity is dysregulated . Further research could identify specific enzymes that the compound effectively inhibits, leading to new therapeutic applications.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(3-methyl-6-oxo-1-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-13-20-17(14-7-9-16(10-8-14)28-12-18(22)26)11-19(27)23-21(20)25(24-13)15-5-3-2-4-6-15/h2-10,17H,11-12H2,1H3,(H2,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKOLZZTMJYSMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OCC(=O)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(6-hydroxy-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970914.png)
![1-(3-bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5970925.png)
![2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B5970930.png)
![2-(4-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}phenyl)-5-fluoro-6-methylpyrimidin-4(3H)-one](/img/structure/B5970934.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5970937.png)
![3-(benzyloxy)-1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5970943.png)



![2-benzyl-5-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5970959.png)
![4-(2,4-dimethoxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5970960.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5970981.png)